methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate
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Overview
Description
Methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate is a synthetic organic compound that combines a fluorophenyl group, an indole moiety, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, indole-7-carboxylic acid, and methyl acrylate.
Step 1 Formation of Indole Derivative: Indole-7-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Step 2 Amide Formation: The acid chloride is then reacted with 4-fluoroaniline to form the amide linkage, yielding 4-fluorophenyl-indole-7-carboxamide.
Step 3 Esterification: The amide is then subjected to esterification with methyl acrylate under basic conditions to form the final product, methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole-7-carbonylamino moiety, potentially yielding alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems, particularly those involving indole derivatives.
Medicine
Pharmaceutical Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the ester group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-3-(1H-indole-7-carbonylamino)propanoate
- Methyl 2-(4-bromophenyl)-3-(1H-indole-7-carbonylamino)propanoate
- Methyl 2-(4-methylphenyl)-3-(1H-indole-7-carbonylamino)propanoate
Uniqueness
Methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogen or alkyl substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-25-19(24)16(12-5-7-14(20)8-6-12)11-22-18(23)15-4-2-3-13-9-10-21-17(13)15/h2-10,16,21H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZMEDKNMARIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)C1=CC=CC2=C1NC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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